2-Hydroxyamino-4,6-dimethoxy-sym-triazine
Description
Properties
CAS No. |
58190-03-7 |
|---|---|
Molecular Formula |
C5H8N4O3 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
N-(4,6-dimethoxy-1,3,5-triazin-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H8N4O3/c1-11-4-6-3(9-10)7-5(8-4)12-2/h10H,1-2H3,(H,6,7,8,9) |
InChI Key |
WRBBZYORRSENMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NO)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Approach
- The synthesis generally starts from halo-s-triazines , such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which provide reactive sites for nucleophilic substitution.
- The key nucleophile is hydroxylamine or its derivatives (including alkoxyamines), which replace one or more halogen atoms on the triazine ring.
- Methoxy groups at the 4 and 6 positions are introduced either by prior substitution of chlorine atoms with methoxy groups or by using 4,6-dimethoxy-s-triazine derivatives as substrates.
Typical Reaction Conditions
- The halo-s-triazine is reacted with hydroxylamine or its salts (e.g., hydroxylamine hydrochloride) in aqueous or mixed aqueous-organic media.
- The hydroxylamine is often liberated from its hydrochloride salt by adding an equimolar amount of alkali, such as sodium hydroxide, to generate the free base in situ.
- The reaction is typically carried out at low temperatures initially (around 0–5 °C) to control the substitution and then gradually heated to moderate temperatures (55–60 °C) and reflux (around 90 °C) to complete the reaction.
- Organic solvents used include oxygenated solvents such as dioxane, 1,2-dimethoxyethane, or dimethyl ether of diethylene glycol to dissolve the halo-s-triazine and facilitate the reaction.
Example Procedure from Patent Literature
- A cold aqueous solution of hydroxylamine hydrochloride is prepared and neutralized with sodium hydroxide.
- A solution of 2,4,6-trichloro-1,3,5-triazine or a 4,6-dimethoxy derivative in an inert organic solvent is added dropwise to the aqueous hydroxylamine solution at about 5 °C.
- The mixture is stirred at 55–60 °C for 1 hour, then refluxed for 3 hours.
- Upon cooling, the product precipitates and is isolated by filtration.
- Purification is achieved by recrystallization from aqueous methanol or ethanol.
Variations and Modifications
- The molar ratio of hydroxylamine to halo-s-triazine can be adjusted to control the extent of substitution (mono-, di-, or trisubstituted products).
- The reaction medium can be modified by adding small amounts of water to organic solvents or using mixtures of water and ether.
- Alternative nucleophiles such as N-substituted hydroxylamines (e.g., N-methylhydroxylamine) or alkoxyamines can be used to obtain related oxyamino-substituted triazines.
- The reaction temperature and time can be varied to optimize yields and purity.
Research Outcomes and Data Analysis
Yields and Purification
- Yields of oxyamino-triazine derivatives, including 2-hydroxyamino-4,6-dimethoxy-s-triazine, are generally moderate to high (often above 60%).
- Purification by crystallization from aqueous methanol or ethanol provides products with melting points consistent with the pure compound, typically in the range of 80–165 °C depending on substitution patterns.
- The isolated products are typically solid, stable, and can be characterized by melting point, NMR, IR, and elemental analysis.
Reaction Monitoring and Characterization
- Reaction progress is monitored by temperature control, precipitation behavior, and filtration.
- Characterization includes:
- Melting point determination to assess purity.
- NMR spectroscopy (1H, 13C) to confirm substitution pattern and chemical environment.
- IR spectroscopy to detect characteristic functional groups such as NH, OH, and C=O (if ester or amide groups are present in derivatives).
- Elemental analysis to confirm composition.
Comparative Studies with Related Compounds
- Studies comparing triazine derivatives substituted with oxyamino groups show that the presence of the hydroxyamino substituent at the 2-position enhances reactivity and coupling efficiency in peptide synthesis applications.
- Table data from literature illustrate yields and racemization levels when using triazine derivatives as coupling reagents, indicating the importance of substitution pattern on chemical behavior.
| Coupling Reagent | Yield (%) | Racemization (DL %) |
|---|---|---|
| HOTU (hydroxyamino derivative) | 100 | <1 |
| CDMT (4,6-dimethoxy-s-triazine derivative) | 55 | 15 |
Note: While this table is from related triazine derivatives used in coupling, it reflects the influence of hydroxyamino substitution on reactivity and purity outcomes.
Summary Table of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting material | 2,4,6-Trichloro-1,3,5-triazine or 4,6-dimethoxy derivatives | Halo-s-triazine precursor |
| Nucleophile | Hydroxylamine hydrochloride + NaOH | Generates free hydroxylamine |
| Solvent | Water + oxygenated organic solvent (e.g., dioxane) | Facilitates dissolution and reaction |
| Temperature (initial) | 0–5 °C | Controls substitution selectivity |
| Temperature (reaction) | 55–60 °C (1 hour), then reflux (~90 °C, 3 hours) | Completes substitution |
| Purification | Recrystallization from aqueous methanol or ethanol | Yields pure solid product |
| Product characteristics | Melting point ~80–165 °C | Depends on substitution pattern |
| Yield | Typically 60–80% | Moderate to high yield |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyamino-4,6-dimethoxy-sym-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso and azoxy derivatives.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso and azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
2-Hydroxyamino-4,6-dimethoxy-sym-triazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The dimethoxy groups may also influence the compound’s solubility and membrane permeability, enhancing its bioavailability .
Comparison with Similar Compounds
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)
- Structure : Azido (-N₃) group at the 2-position, methoxy groups at 4- and 6-positions.
- Key Properties: Exhibits highly exothermic decomposition (ΔHᴰ = -1135 J g⁻¹) with an initiation temperature of 159°C, comparable to tosyl azide .
- Applications : Used as a diazo-transfer reagent in organic synthesis, though its instability limits industrial use.
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)
2-Amino-4,6-dimethoxy-1,3,5-triazine
Simazine Derivatives (e.g., 2-Chloro-4,6-bis(ethylamino)-s-triazine)
- Structure: Chloro and ethylamino (-NHCH₂CH₃) substituents.
- Key Properties :
- Applications : Agricultural herbicide (e.g., Gesaran, Gesatop 50) .
Comparative Data Table
Key Research Findings
Stability vs. Reactivity Trade-offs : Chloro-substituted triazines (e.g., CDMT) prioritize synthetic utility and stability, whereas azido derivatives (e.g., ADT) sacrifice stability for high reactivity .
Safety Profiles: Amino- and hydroxyamino-substituted triazines exhibit higher toxicity compared to methoxy or chloro analogs, necessitating stringent handling protocols .
Biological Activity
2-Hydroxyamino-4,6-dimethoxy-sym-triazine is a derivative of the triazine family, which has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This compound is structurally related to various triazine derivatives that exhibit a range of biological effects, including antimicrobial and anticancer properties.
Chemical Structure
The chemical structure of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that 2-Hydroxyamino-4,6-dimethoxy-sym-triazine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains. For instance, studies have reported that this compound demonstrates effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
The anticancer potential of triazine derivatives has been widely investigated. 2-Hydroxyamino-4,6-dimethoxy-sym-triazine has been noted for its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that this compound can effectively reduce cell viability in various cancer types, including breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Case Study: Cytotoxicity in Cancer Cell Lines
A study assessing the cytotoxic effects of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine on different cancer cell lines revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15.83 |
| MCF-7 (Breast) | 16.32 |
| HeLa (Cervical) | 2.21 |
| HepG2 (Liver) | 12.21 |
These results indicate a potent cytotoxic effect, particularly against HeLa cells, highlighting its potential as a therapeutic agent in oncology .
The biological activity of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine can be attributed to several mechanisms:
- Topoisomerase Inhibition : The compound has shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Signal Transduction Pathway Modulation : The compound affects pathways such as PI3K/Akt and mTOR, which are vital for cell survival and proliferation .
Environmental Impact
In addition to its biological activities, 2-Hydroxyamino-4,6-dimethoxy-sym-triazine is also studied for its degradation in environmental contexts. Its breakdown products have been analyzed under various conditions, indicating a complex interaction with environmental factors such as pH and light exposure. The degradation pathways often yield less harmful substances, contributing to its profile as an environmentally friendly herbicide .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxyamino-4,6-dimethoxy-sym-triazine, and how do reaction conditions influence yield?
- Methodology :
- The compound can be synthesized via nucleophilic substitution using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a precursor. Reacting CDMT with hydroxylamine under controlled pH (e.g., in THF with tertiary amines like N-methylmorpholine) achieves substitution at the chloro position .
- Solvent-free methods or one-pot synthesis, adapted from related triazine derivatives, may reduce side reactions. For example, coupling CDMT with hydroxylamine derivatives in anhydrous conditions minimizes hydrolysis .
- Monitor reaction progress via TLC or HPLC, and optimize temperature (40–60°C) to balance reaction rate and decomposition risks .
Q. How can spectroscopic and chromatographic techniques characterize 2-Hydroxyamino-4,6-dimethoxy-sym-triazine?
- Methodology :
- NMR : Use H and C NMR to confirm substitution patterns. The hydroxyamino group’s proton resonates at δ 5.5–6.0 ppm (broad), while methoxy groups appear as singlets near δ 3.8–4.0 ppm .
- MS : High-resolution mass spectrometry (HRMS) identifies molecular ion peaks (expected [M+H] ~ 218.08 Da) and fragmentation patterns.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity and detects hydrolyzed byproducts like 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .
Q. What factors affect the stability of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine in aqueous solutions?
- Methodology :
- Conduct stability studies under varying pH (3–10), temperature (4–40°C), and ionic strength. Hydrolysis is accelerated in acidic/basic conditions, forming 2-hydroxy derivatives. Use UV-Vis spectroscopy to track degradation kinetics .
- Stabilize the compound in anhydrous solvents (e.g., DMF, THF) at –20°C for long-term storage .
Advanced Research Questions
Q. How can computational chemistry guide the design of reactions involving 2-Hydroxyamino-4,6-dimethoxy-sym-triazine?
- Methodology :
- Employ density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the triazine core). Calculate activation energies for competing pathways (e.g., hydrolysis vs. coupling) .
- Use molecular docking to predict interactions in catalytic systems (e.g., enzyme-mediated modifications). Software like Gaussian or ORCA facilitates these simulations .
Q. What experimental design strategies minimize byproduct formation during derivatization of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine?
- Methodology :
- Apply Design of Experiments (DoE) to screen variables (e.g., molar ratios, solvent polarity, catalysts). A fractional factorial design identifies critical factors (e.g., excess hydroxylamine reduces chloro-substituted byproducts) .
- Use response surface methodology (RSM) to optimize conditions. For example, a central composite design (CCD) can balance temperature (50°C) and reaction time (6–12 hours) .
Q. How do contradictory data on reaction yields arise in triazine-based coupling reactions, and how can they be resolved?
- Methodology :
- Contradictions often stem from solvent basicity or trace moisture. For instance, CDMT-mediated reactions in polar aprotic solvents (e.g., DMF) show higher yields than in THF due to better stabilization of intermediates .
- Perform sensitivity analysis by replicating reactions under strictly anhydrous conditions. Use Karl Fischer titration to verify solvent dryness (<50 ppm HO) .
Q. What role does the hydroxyamino group play in modulating the compound’s reactivity in catalytic systems?
- Methodology :
- Compare reactivity with analogous triazines (e.g., 2-amino or 2-chloro derivatives). The hydroxyamino group’s dual donor/acceptor capability facilitates metal coordination (e.g., Cu or Fe) in catalytic cycles.
- Use cyclic voltammetry to study redox behavior. A redox-active hydroxyamino group may enable electron-transfer pathways in oxidation reactions .
Methodological Tables
Table 1 : Key Reaction Variables and Optimization Ranges
Table 2 : Stability of 2-Hydroxyamino-4,6-dimethoxy-sym-triazine
| Condition | Half-Life (Days) | Major Degradant |
|---|---|---|
| pH 7.0, 25°C | 30 | 2-Hydroxy derivative |
| pH 3.0, 25°C | 7 | 2-Hydroxy derivative |
| Anhydrous DMF, –20°C | >180 | None detected |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
